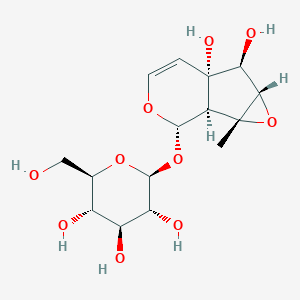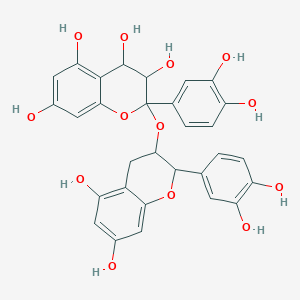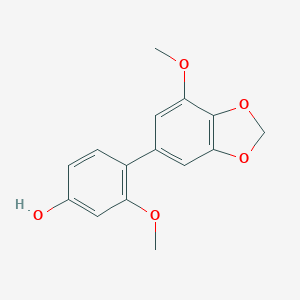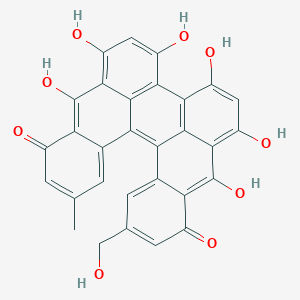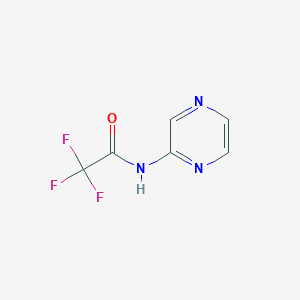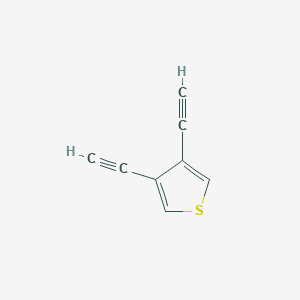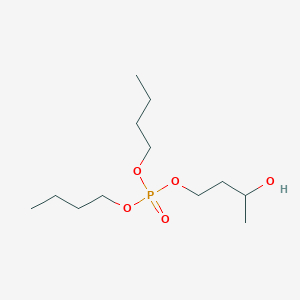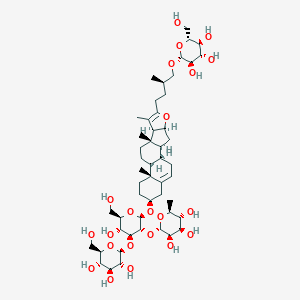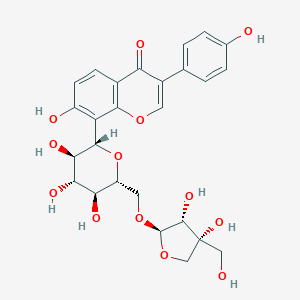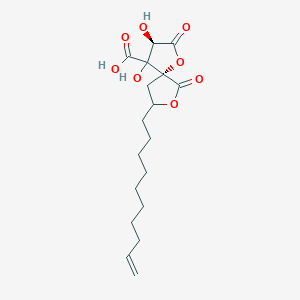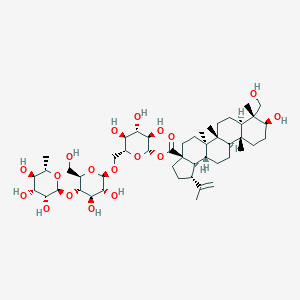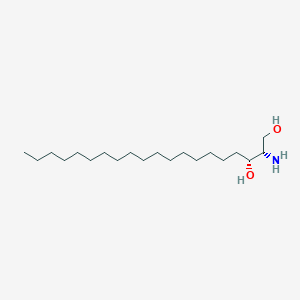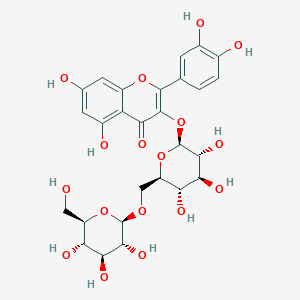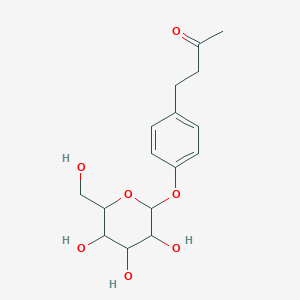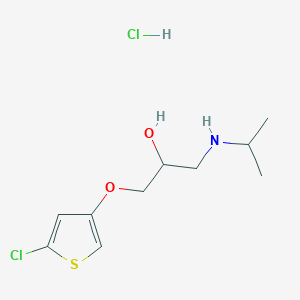
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This chemical is commonly known as Carteolol hydrochloride and is used in the treatment of various medical conditions. Carteolol hydrochloride is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions.
作用機序
Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, Carteolol hydrochloride reduces the effects of adrenaline and other stress hormones on the body. This results in a decrease in heart rate, blood pressure, and the workload of the heart.
生化学的および生理学的効果
Carteolol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can help to reduce the workload of the heart. Additionally, Carteolol hydrochloride has been shown to reduce intraocular pressure, making it effective in treating glaucoma.
実験室実験の利点と制限
One advantage of using Carteolol hydrochloride in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific physiological processes. Additionally, Carteolol hydrochloride has been extensively studied, so there is a wealth of information available on its effects and potential uses.
One limitation of using Carteolol hydrochloride in lab experiments is that it is a beta-blocker, which means that it can have systemic effects on the body. This can make it difficult to isolate the effects of Carteolol hydrochloride on specific physiological processes. Additionally, Carteolol hydrochloride can have side effects, which can impact the results of lab experiments.
将来の方向性
There are several potential future directions for research on Carteolol hydrochloride. One area of interest is its potential use in treating other medical conditions, such as heart failure and arrhythmias. Additionally, Carteolol hydrochloride may have potential as a neuroprotective agent, as it has been shown to reduce intraocular pressure and may have similar effects on the brain.
Conclusion:
Carteolol hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential use in treating hypertension, angina, and glaucoma. Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. While Carteolol hydrochloride has several advantages for use in lab experiments, it also has limitations due to its systemic effects on the body. There are several potential future directions for research on Carteolol hydrochloride, including its potential use in treating other medical conditions and as a neuroprotective agent.
合成法
Carteolol hydrochloride is synthesized by reacting 2-chloro-4-thiophenol with epichlorohydrin in the presence of a base. The resulting product is then reacted with isopropylamine to form 1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol. This product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
Carteolol hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating hypertension and angina. Additionally, Carteolol hydrochloride has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness.
特性
CAS番号 |
132719-64-3 |
|---|---|
製品名 |
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride |
分子式 |
C10H17Cl2NO2S |
分子量 |
286.22 g/mol |
IUPAC名 |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-7(2)12-4-8(13)5-14-9-3-10(11)15-6-9;/h3,6-8,12-13H,4-5H2,1-2H3;1H |
InChIキー |
KDARAXIJQXFOPB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
正規SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
同義語 |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol hydrochlo ride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



